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Compound of Interest

Compound Name: CC-671

Cat. No.: B10790134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CC-671's performance in reversing multidrug

resistance (MDR) with other alternative small molecule inhibitors. While direct independent

validation of CC-671's effects by unrelated research groups is not extensively available in peer-

reviewed literature, this document summarizes the existing data and places it in the context of

other compounds targeting the same resistance mechanism. The information is intended to

support further research and drug development efforts in overcoming MDR in cancer.

Overview of CC-671 and Multidrug Resistance
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the

overexpression of ATP-binding cassette (ABC) transporters. One such transporter, ABCG2

(also known as breast cancer resistance protein or BCRP), is a key player in the efflux of

various chemotherapeutic agents from cancer cells, thereby reducing their intracellular

concentration and efficacy.

CC-671 is a dual inhibitor of Threonine and Tyrosine Kinase (TTK, also known as Mps1) and

CDC-like Kinase 2 (CLK2).[1] Research has indicated that CC-671 can also potently

antagonize ABCG2-mediated MDR, suggesting a dual-action mechanism that could be

beneficial in cancer therapy.[1] This guide will focus on the validation of its effect on ABCG2.
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While independent validation for CC-671 is limited, its efficacy can be assessed by comparing

its reported performance with other known ABCG2 inhibitors. The following table summarizes

key quantitative data for CC-671 and a selection of other small molecule inhibitors that reverse

ABCG2-mediated multidrug resistance.

Table 1: Comparison of CC-671 with other ABCG2 Inhibitors

Compoun
d

Primary
Target(s)

Cell Line
Chemoth
erapeutic
Agent

Reversal
Fold

IC50 for
ABCG2
Inhibition

Referenc
e

CC-671

TTK,

CLK2,

ABCG2

NCI-

H460/MX2

0

Mitoxantro

ne

26.8-fold at

1 µM

Not

Reported
[1]

NCI-

H460/MX2

0

Topotecan
18.5-fold at

1 µM

Not

Reported
[1]

Ko143 ABCG2
HEK293/A

BCG2

Not

Applicable

Not

Applicable
~30 nM [2]

AZ-628

RAF

Kinase,

ABCG2

S1-M1-80
Mitoxantro

ne

Complete

reversal at

3 µM

Not

Reported
[3]

S1-M1-80 SN-38

Complete

reversal at

3 µM

Not

Reported
[3]

PZ-39 ABCG2
Not

Specified

Doxorubici

n

Sensitized

resistant

tumors

Not

Reported
[4]

AZ32

ATM

Kinase,

ABCG2

S1-M1-80
Mitoxantro

ne

Significant

sensitizatio

n

Not

Reported
[3]

S1-M1-80
Doxorubici

n

Significant

sensitizatio

n

Not

Reported
[3]
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Note: The "Reversal Fold" indicates the factor by which the inhibitor restores the sensitivity of

resistant cells to the chemotherapeutic agent.

Experimental Protocols
This section details the methodologies for key experiments used to validate the effect of

compounds on ABCG2-mediated multidrug resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50%

(IC50) and is used to assess the reversal of drug resistance.

Cell Seeding: Plate cancer cells (both drug-sensitive parental lines and their ABCG2-

overexpressing, drug-resistant counterparts) in 96-well plates at a density of 5,000-10,000

cells per well.

Treatment: After 24 hours of incubation, treat the cells with a serial dilution of the

chemotherapeutic agent in the presence or absence of the ABCG2 inhibitor (e.g., CC-671).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values from the dose-response curves. The reversal fold is

calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the

presence of the inhibitor.

ABCG2-Mediated Efflux Assay (Hoechst 33342 or
Pheophorbide A Efflux)
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This assay directly measures the function of the ABCG2 transporter by quantifying the efflux of

a fluorescent substrate.

Cell Preparation: Harvest and resuspend ABCG2-overexpressing cells in a suitable buffer.

Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (e.g., CC-671) or a

known ABCG2 inhibitor (e.g., Ko143) for 30 minutes at 37°C.

Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 or

Pheophorbide A) to the cell suspension and incubate for 60 minutes at 37°C.

Efflux: Wash the cells and resuspend them in a substrate-free medium with or without the

inhibitor. Incubate for another 60 minutes to allow for drug efflux.

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow

cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced

efflux and, therefore, inhibition of ABCG2.

ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to

substrate transport.

Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing

ABCG2.

Assay Reaction: Incubate the membrane vesicles with ATP and the test compound at various

concentrations in an assay buffer.

Phosphate Detection: After a defined incubation period, stop the reaction and measure the

amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method

(e.g., vanadate-based assay).

Data Analysis: An increase in ATPase activity in the presence of a compound suggests that it

is a substrate of the transporter, while inhibition of basal or substrate-stimulated ATPase

activity can indicate a direct inhibitory effect.
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Signaling Pathways and Mechanism of Action
CC-671's primary mechanism for reversing multidrug resistance is the direct inhibition of the

ABCG2 transporter's efflux function.[1] This leads to an increased intracellular accumulation of

chemotherapeutic drugs in cancer cells. Computational docking studies suggest that CC-671
binds to the drug-binding pocket of ABCG2.[1]

Beyond its effect on ABCG2, CC-671's inhibition of TTK and CLK2 may have broader

implications for cancer therapy and drug resistance.

TTK (Mps1): TTK is a crucial component of the spindle assembly checkpoint, ensuring

proper chromosome segregation during mitosis.[5] Overexpression of TTK has been linked

to aneuploidy and poor prognosis in several cancers.[5] Inhibition of TTK can lead to mitotic

catastrophe and cell death in cancer cells.[4] Furthermore, TTK has been implicated in

mediating resistance to certain chemotherapies, such as cisplatin.[5]

CLK2: CLK2 is involved in the regulation of RNA splicing by phosphorylating serine/arginine-

rich (SR) proteins.[6][7] Dysregulation of alternative splicing is a hallmark of cancer, and

CLK2 has been identified as an oncogenic kinase in breast cancer.[6] Inhibition of CLK2 can

modulate splicing patterns and inhibit tumor growth.[6] Recent studies have also linked CLK2

to platinum resistance in ovarian cancer.[8]

The dual inhibition of TTK and CLK2 by CC-671, in addition to its ABCG2 inhibitory activity,

suggests a multi-pronged attack on cancer cells that could potentially overcome resistance

mechanisms beyond drug efflux.

Visualizations
The following diagrams illustrate the experimental workflow for assessing ABCG2 inhibition and

the signaling pathways affected by CC-671.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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